molecular formula C13H23N5O3 B10777883 2'-(3-Carboxamido-3-(trimethylammonio)propyl)-L-histidine CAS No. 1605275-03-3

2'-(3-Carboxamido-3-(trimethylammonio)propyl)-L-histidine

Cat. No.: B10777883
CAS No.: 1605275-03-3
M. Wt: 297.35 g/mol
InChI Key: FOOBQHKMWYGHCE-UWVGGRQHSA-N
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Description

Diphthamide is a unique post-translationally modified histidine amino acid found in archaeal and eukaryotic elongation factor 2 (eEF2). This compound is named after the diphtheria toxin produced by the bacterium Corynebacterium diphtheriae, which targets diphthamide. Besides this toxin, it is also targeted by exotoxin A from Pseudomonas aeruginosa .

Preparation Methods

Diphthamide is biosynthesized from histidine and S-adenosyl methionine (SAM). The biosynthesis involves three main steps:

Chemical Reactions Analysis

Diphthamide undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include S-adenosyl methionine for methylation and ATP for the amidation step. The major product formed from these reactions is diphthamide itself .

Scientific Research Applications

Diphthamide has several scientific research applications:

Mechanism of Action

Diphthamide exerts its effects by ensuring the accuracy of translation elongation in eukaryotic cells. It is the target of ADP-ribosylation by diphtheria toxin, which inactivates eEF2 and halts protein synthesis, leading to cell death. The molecular targets involved include eEF2 and the enzymes DPH1-DPH7 that are responsible for its biosynthesis .

Comparison with Similar Compounds

Diphthamide is unique due to its specific modification on eEF2 and its role in translation fidelity. Similar compounds include:

Diphthamide stands out due to its exclusive presence in eEF2 and its specific targeting by diphtheria toxin .

Properties

CAS No.

1605275-03-3

Molecular Formula

C13H23N5O3

Molecular Weight

297.35 g/mol

IUPAC Name

(2S)-2-amino-3-[2-[(3S)-4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]propanoate

InChI

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/t9-,10-/m0/s1

InChI Key

FOOBQHKMWYGHCE-UWVGGRQHSA-N

Isomeric SMILES

C[N+](C)(C)[C@@H](CCC1=NC=C(N1)C[C@@H](C(=O)[O-])N)C(=O)N

Canonical SMILES

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N

Origin of Product

United States

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